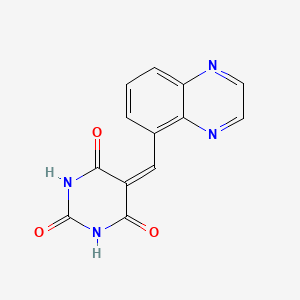

5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Description

Properties

IUPAC Name |

5-(quinoxalin-5-ylmethylidene)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O3/c18-11-8(12(19)17-13(20)16-11)6-7-2-1-3-9-10(7)15-5-4-14-9/h1-6H,(H2,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIYSDYERGIJIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)NC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of quinoxaline derivatives with pyrimidine-2,4,6-trione. One common method includes:

Starting Materials: Quinoxaline-5-carbaldehyde and barbituric acid (pyrimidine-2,4,6-trione).

Reaction Conditions: The reaction is usually carried out in the presence of a base such as piperidine or triethylamine, under reflux conditions in a suitable solvent like ethanol or methanol.

Procedure: The quinoxaline-5-carbaldehyde is mixed with barbituric acid in the solvent, and the base is added to catalyze the condensation reaction. The mixture is then heated under reflux for several hours until the reaction is complete.

Purification: The product is typically purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification methods such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the quinoxaline ring or the pyrimidine trione moiety.

Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Quinoxaline N-oxides.

Reduction: Reduced quinoxaline or pyrimidine derivatives.

Substitution: Substituted quinoxaline derivatives.

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione is its potential anticancer properties. Research has demonstrated that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study:

A study conducted by researchers synthesized several pyrimidine derivatives and evaluated their anticancer activity. Among them, 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione exhibited notable activity against human breast cancer cells (MCF-7) and human liver cancer cells (HepG2). The compound's mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. Its structural components contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This table summarizes the MIC values for various pathogens tested against 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione, indicating its potential as an antimicrobial agent .

Enzyme Inhibition

Another significant application is in enzyme inhibition studies. The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes.

Case Study:

In a study focused on enzyme inhibitors for SARS-CoV-2, computational docking studies identified 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione as a potential inhibitor of the viral main protease (3CLpro). Experimental validation confirmed its inhibitory effects, suggesting its potential use in antiviral drug development .

Synthesis of Novel Derivatives

The synthesis of new derivatives from 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione has led to the discovery of compounds with enhanced biological activities.

Research Findings:

A recent study reported the synthesis of various substituted derivatives through modifications at the quinoxaline moiety. These derivatives were tested for their biological activities and demonstrated improved efficacy compared to the parent compound .

Mechanism of Action

The mechanism by which 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: The compound can bind to the active sites of enzymes, inhibiting their activity.

Interacting with DNA/RNA: Its planar structure allows it to intercalate between DNA or RNA bases, potentially disrupting replication or transcription processes.

Modulating Receptors: It can interact with cell surface or intracellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs of 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione based on substituent type, synthesis, biological activity, and physicochemical properties.

2.1. Aromatic and Heterocyclic Substituents

2.1.1. Indole Derivatives

- Example: 5-(Indol-3-yl)-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione Synthesis: Reacting alloxan hydrate with indole in methanol at room temperature yields this compound with high efficiency . Structure: Confirmed by XRD, showing a planar pyrimidine ring fused with an indole moiety .

2.1.2. Benzylidene Derivatives

- Examples :

- Anticancer : Potent antiproliferative activity against ovarian (IC₅₀ = 2.1 µM) and breast cancer (IC₅₀ = 3.8 µM) cell lines .

- Antimicrobial: Active against Staphylococcus (MIC = 8 µg/mL) and Streptococcus strains (MIC = 16 µg/mL) . Physicochemical Properties: Solvatochromic behavior observed in 5-(4-dimethylaminobenzylidene) derivatives, useful as polarity probes .

2.1.3. Furan and Benzodioxol Derivatives

- Examples :

- 5-(5-Methylfuran-2-yl)-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione

- 5-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

- Synthesis : Mild reactions of alloxan with furans or nitrobenzodioxol aldehydes .

- Activity : Nitrobenzodioxol derivatives may exhibit enhanced electrophilicity for DNA intercalation, though specific biological data are pending .

2.2. Alkyl and Aryl Substituents

- Example : 5-Ethyl-5-(pentan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione (Pentobarbital)

- Example : 5-(4-Hydroxyphenyl)-5-methylpyrimidine-2,4,6(1H,3H,5H)-trione

Data Table: Key Structural Analogs and Properties

Key Research Findings and Trends

- Structure-Activity Relationships: Aromatic substituents (e.g., benzylidene, indole) enhance anticancer and antimicrobial activity via π-π stacking or intercalation . Electron-donating groups (e.g., methoxy, dimethylamino) improve solvatochromic properties . Small structural changes (e.g., methyl group addition) can drastically alter biological function .

- Synthesis Innovations: Mild, catalyst-free methods improve yields for indole and furan derivatives (70–88%) . Three-component reactions enable rapid diversification of benzylidene analogs .

- Limitations: Limited solubility of nitrobenzodioxol derivatives may hinder pharmaceutical applications .

Biological Activity

5-(Quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from a variety of research studies.

- Molecular Formula : C12H8N4O3

- Molecular Weight : 244.22 g/mol

- CAS Number : 500190-97-6

Synthesis

The compound can be synthesized through various methods involving the condensation of quinoxaline derivatives with pyrimidine triones. A notable method involves the use of appropriate reagents under controlled conditions to yield high purity and yield of the target compound.

Anticancer Activity

Research indicates that 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione exhibits significant anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC3 (Prostate) | 1.4 | Induction of apoptosis |

| MDA-MB-436 (Breast) | 1.9 | Inhibition of cell proliferation |

| A549 (Lung) | 2.0 | Cell cycle arrest |

The compound demonstrated selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells, suggesting a favorable therapeutic index.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- PARP Inhibition : Some derivatives have been reported to act as selective inhibitors of PARP1, enhancing their anticancer efficacy by preventing DNA repair in tumor cells .

Case Studies

-

Study on Prostate Cancer Cells :

In a recent study involving PC3 prostate cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis such as cleaved caspase-3 and PARP . -

Breast Cancer Xenograft Model :

In vivo studies using MDA-MB-436 xenograft models demonstrated that administration of the compound led to significant tumor regression compared to control groups. This effect was attributed to both direct cytotoxicity and modulation of tumor microenvironment factors .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6-trione derivatives?

The synthesis typically involves multi-step protocols with variations in reagents and solvents. For example, Scheme 2 in outlines three critical steps:

- Step 1 : Condensation using 5% glacial acetic acid (AcOH) in ethanol under reflux.

- Step 2 : Chlorination with POCl₃ (4.00 equiv.) in DMF at 0°C–60°C.

- Step 3 : Hydrolysis in ethanol/water (4:1 v/v) under reflux.

Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry for intermediates like quinoxaline precursors. Alternative protocols in highlight the use of refluxing toluene or THF with catalytic bases like triethylamine .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : For verifying substituent positions and hydrogen bonding patterns (e.g., carbonyl groups at δ ~160-170 ppm in ).

- X-ray crystallography : To resolve crystal packing and confirm stereochemistry (e.g., orthorhombic crystal system, space group P2₁2₁2₁, with a = 9.253 Å, b = 13.179 Å, c = 13.360 Å in ).

- Elemental analysis : To validate purity (>95% in ) and molecular formula (e.g., C₁₅H₁₈N₄O₇ with Mr = 366.33) .

Basic: How does substituent variation at the quinoxaline or pyrimidine ring affect physicochemical properties?

Substituents like alkyl chains (e.g., ethyl, propyl) or aromatic groups (e.g., benzyl, phenethyl) alter solubility and bioactivity. For instance:

- Hydrophobic substituents (e.g., 5,5-diethyl groups in ) reduce aqueous solubility but enhance lipid membrane permeability.

- Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity, influencing reactivity in nucleophilic environments. Quantitative structure-activity relationship (QSAR) modeling can correlate substituent effects with experimental outcomes .

Advanced: How can researchers resolve contradictions between theoretical and experimental spectral data?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

- Variable-temperature NMR : To identify tautomeric equilibria (e.g., keto-enol shifts).

- DFT calculations : Compare computed IR/Raman spectra (e.g., using Gaussian 09W in ) with experimental data.

- Single-crystal XRD : Resolve ambiguities in stereochemistry, as demonstrated for 5-(4-methoxyphenyl) derivatives in .

Advanced: What computational approaches are suitable for studying interactions with biological targets?

- Molecular docking : Use tools like AutoDock Vina to predict binding poses with proteins (e.g., 7D2S crystal structure in ).

- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories (AMBER/CHARMM force fields).

- QSAR modeling : Link structural features (e.g., logP, polar surface area) to bioactivity, as seen in mutant SOD1 inhibition studies ( ) .

Advanced: How can reaction mechanisms for the formation of this compound be elucidated?

- Isotopic labeling : Track proton transfer using deuterated solvents (e.g., D2O) in NMR.

- Kinetic studies : Monitor intermediate formation via stopped-flow UV-Vis spectroscopy.

- Theoretical calculations : Map energy profiles for key steps (e.g., cyclocondensation) using M06-2X/6-31+G(d,p) in Gaussian .

Basic: What are the solubility challenges, and how can they be mitigated?

The compound’s low aqueous solubility (due to aromatic rings and hydrogen-bonding motifs) can be addressed via:

- Co-solvent systems : Use DMSO:water (1:4 v/v) for in vitro assays.

- Nanoparticle formulation : Encapsulate in PEG-PLGA nanoparticles to enhance bioavailability.

- Salt formation : Introduce sodium or potassium counterions to improve polar solvent compatibility .

Advanced: How to design experiments for analyzing tautomeric equilibria in solution vs. solid state?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.